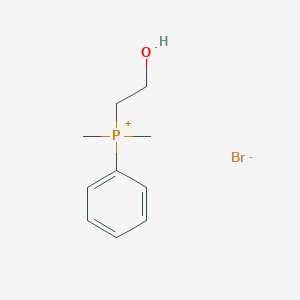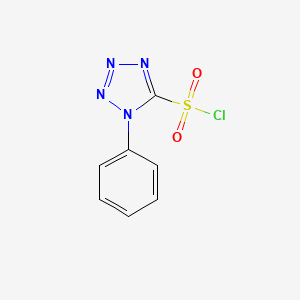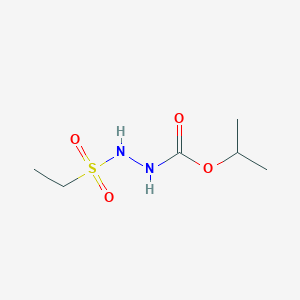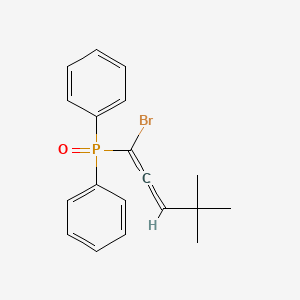
(Methylsulfanyl)(triphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Methylsulfanyl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one methylsulfanyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This compound, in particular, is notable for its applications in various chemical reactions and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: (Methylsulfanyl)(triphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with methylsulfanyl lithium. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction is as follows:
Ph3SnCl+CH3SLi→Ph3SnSCH3+LiCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The reaction is typically carried out in inert atmospheres to prevent oxidation and contamination.
化学反应分析
Types of Reactions: (Methylsulfanyl)(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the stannane to its corresponding hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tin hydrides.
Substitution: Various substituted organotin compounds.
科学研究应用
(Methylsulfanyl)(triphenyl)stannane has several applications in scientific research:
作用机制
The mechanism of action of (Methylsulfanyl)(triphenyl)stannane in chemical reactions typically involves the formation of a tin-carbon bond, which can then participate in further reactions. In the Stille coupling reaction, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Triphenyltin chloride: Similar structure but lacks the methylsulfanyl group.
Tributyltin hydride: Another organotin compound used in radical reactions.
Trimethylstannane: Contains three methyl groups instead of phenyl groups.
Uniqueness: (Methylsulfanyl)(triphenyl)stannane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications and research contexts .
属性
CAS 编号 |
57879-96-6 |
|---|---|
分子式 |
C19H18SSn |
分子量 |
397.1 g/mol |
IUPAC 名称 |
methylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.CH4S.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;2H,1H3;/q;;;;+1/p-1 |
InChI 键 |
BPXHOQLOLGNPBR-UHFFFAOYSA-M |
规范 SMILES |
CS[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)




